molecular formula C10H13NO3 B1321167 N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine CAS No. 80364-99-4

N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B1321167
CAS No.: 80364-99-4
M. Wt: 195.21 g/mol
InChI Key: FXUOZUMZNHTMTJ-UHFFFAOYSA-N
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Description

N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with ethoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate or pyridine . The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for 2-ethoxy-3-methoxybenzaldehyde oxime are not well-documented, the general approach involves the same synthetic route as described above. The process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ethoxy and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methoxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. The oxime group can form stable complexes with metal ions and inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUOZUMZNHTMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610164
Record name N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80364-99-4
Record name N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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